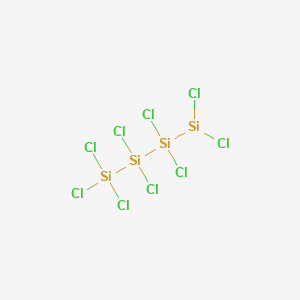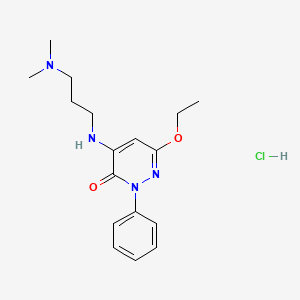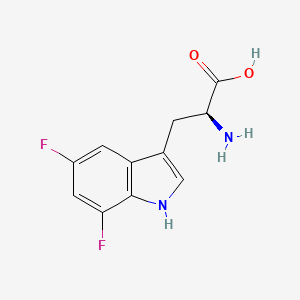
5,7-Difluoro-L-tryptophan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Difluoro-L-tryptophan: is a fluorinated derivative of the essential amino acid tryptophanFluorinated amino acids, including this compound, are known for their unique properties, such as increased protein stability and altered enzyme kinetics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Difluoro-L-tryptophan typically involves the biotransformation of serine and a substituted indole using tryptophan synthase. For instance, a solution of 5,6-difluoro-1H-indole in methanol is added to a reaction buffer containing serine and tryptophan synthase cell lysate . This method allows for the efficient production of fluorinated tryptophan derivatives.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but the enzymatic synthesis approach mentioned above can be scaled up for larger production. The use of biocatalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 5,7-Difluoro-L-tryptophan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different fluorinated derivatives.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Reagents like halogenating agents or nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions include various fluorinated tryptophan derivatives, which can be used in further chemical and biological studies .
Aplicaciones Científicas De Investigación
5,7-Difluoro-L-tryptophan has a wide range of applications in scientific research:
Chemistry: It is used as a probe to study enzyme mechanisms and protein-ligand interactions.
Biology: The compound is incorporated into proteins to study their structure and function using techniques like NMR spectroscopy.
Medicine: Fluorinated amino acids, including this compound, are explored for their potential in developing therapeutic proteins and vaccines.
Industry: The compound’s stability and reactivity make it useful in the synthesis of pharmaceuticals and other bioactive molecules
Mecanismo De Acción
The mechanism of action of 5,7-Difluoro-L-tryptophan involves its incorporation into proteins, where it can alter their stability and function. The fluorine atoms in the compound form strong covalent bonds with carbon, impacting neighboring groups and enhancing protein folds’ stability. This makes it a valuable tool for studying enzyme kinetics and protein-protein interactions .
Comparación Con Compuestos Similares
- 5-Fluorotryptophan
- 6-Fluorotryptophan
- 7-Fluorotryptophan
Comparison: 5,7-Difluoro-L-tryptophan is unique due to the presence of two fluorine atoms at positions 5 and 7 on the indole ring. This dual fluorination enhances its stability and reactivity compared to other fluorinated tryptophan derivatives. The compound’s unique properties make it a valuable tool for studying protein structure and function, as well as for developing therapeutic proteins .
Propiedades
Número CAS |
53314-96-8 |
|---|---|
Fórmula molecular |
C11H10F2N2O2 |
Peso molecular |
240.21 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(5,7-difluoro-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H10F2N2O2/c12-6-2-7-5(1-9(14)11(16)17)4-15-10(7)8(13)3-6/h2-4,9,15H,1,14H2,(H,16,17)/t9-/m0/s1 |
Clave InChI |
CGUGQOKZDNVVIL-VIFPVBQESA-N |
SMILES isomérico |
C1=C(C=C(C2=C1C(=CN2)C[C@@H](C(=O)O)N)F)F |
SMILES canónico |
C1=C(C=C(C2=C1C(=CN2)CC(C(=O)O)N)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



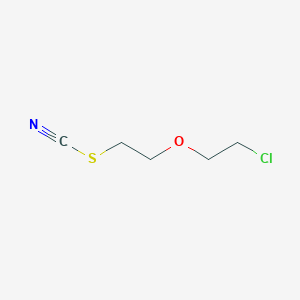
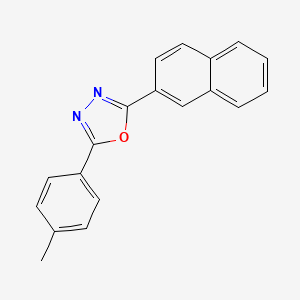
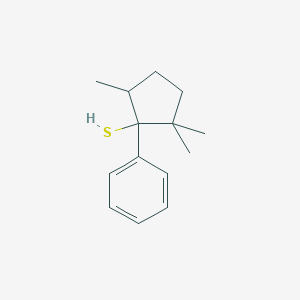

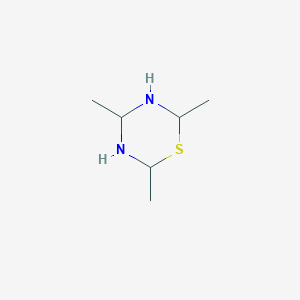
![5-Diazonio-2-[2-(4-diazonio-2-sulfonatophenyl)ethenyl]benzenesulfonate](/img/structure/B14633157.png)





